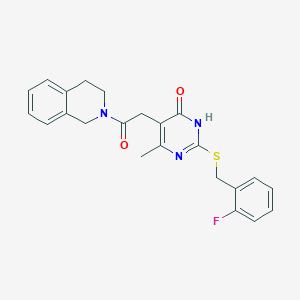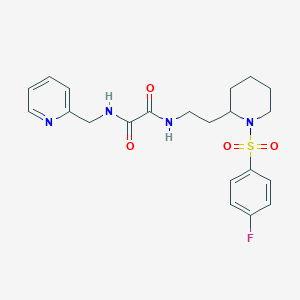
(E)-3-(3,4-dimethoxyphenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.453. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
In a study by Richter et al. (2009), a compound with a similar structure, featuring a pyrazole ring and piperidine, was synthesized. The chemical structure was analyzed, demonstrating the potential for complex formations and interactions, relevant for further chemical applications (Richter et al., 2009).
Molecular Interactions and Receptor Binding
Shim et al. (2002) explored a related compound's interaction with the CB1 cannabinoid receptor, providing insights into molecular binding mechanisms. This research is crucial for understanding how similar compounds might interact with biological receptors (Shim et al., 2002).
Heterocyclic Chemistry Applications
The work of Bialy and Gouda (2011) in heterocyclic chemistry involved the synthesis of various compounds, including acrylamides, highlighting the versatility and potential applications of compounds like "(E)-3-(3,4-dimethoxyphenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide" in this field (Bialy & Gouda, 2011).
Pharmacological Potential
Altıntop (2020) researched pyrazoline derivatives for their potential pharmacological applications, specifically their anticholinesterase effects, indicating the possible medicinal applications of similar compounds (Altıntop, 2020).
Crystal Structure Analysis
Prabhuswamy et al. (2016) synthesized a compound with a similar structure and conducted crystal structure analysis, which is essential for understanding the physical properties and potential applications in material science (Prabhuswamy et al., 2016).
Antitumor and Antioxidant Activities
Fahim et al. (2019) explored the synthesis of pyrazole derivatives and their antitumor activities, suggesting the potential of compounds like "(E)-3-(3,4-dimethoxyphenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide" in cancer research and treatment (Fahim et al., 2019).
Tautomerism and Structural Properties
Cornago et al. (2009) examined the tautomerism of NH-pyrazoles, which is relevant for understanding the chemical behavior and properties of similar compounds (Cornago et al., 2009).
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14-12-19(23-22-14)24-10-8-16(9-11-24)21-20(25)7-5-15-4-6-17(26-2)18(13-15)27-3/h4-7,12-13,16H,8-11H2,1-3H3,(H,21,25)(H,22,23)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCJLGRZOCWIPZ-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione](/img/structure/B3004653.png)


![3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3004660.png)
![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004663.png)
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B3004665.png)

![(Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3004667.png)
![3-Cyclopropyl-1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B3004668.png)

![7-(4-chlorobenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3004670.png)

